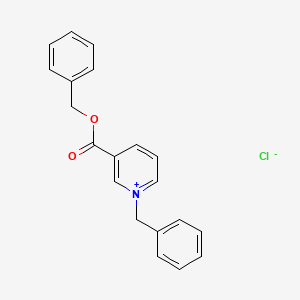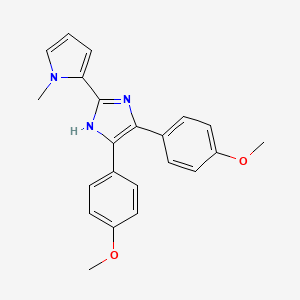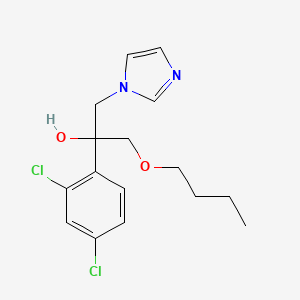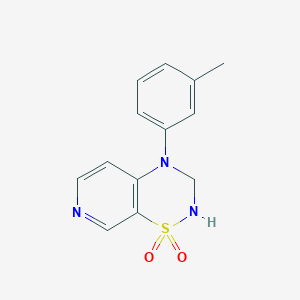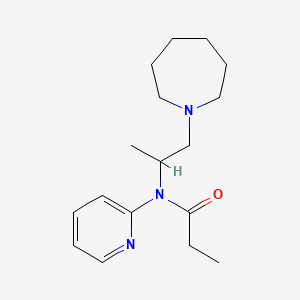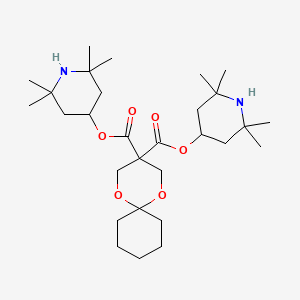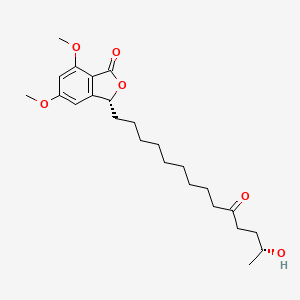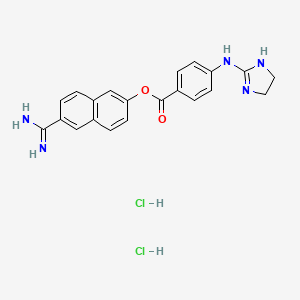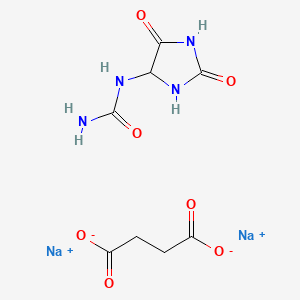
Allantoin sodium succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allantoin sodium succinate is a derivative of allantoin, a compound known for its skin-soothing and healing properties. Allantoin itself is a diureide of glyoxylic acid and is found in many organisms, including plants, animals, and bacteria . This compound combines the beneficial properties of allantoin with the added benefits of succinate, which is involved in the citric acid cycle, a key metabolic pathway.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of allantoin sodium succinate typically involves the reaction of allantoin with succinic acid in the presence of a base such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the formation of the succinate ester. The general reaction can be represented as follows:
Allantoin+Succinic Acid+NaOH→Allantoin Sodium Succinate+H2O
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Allantoin sodium succinate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
Allantoin sodium succinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and its potential effects on cell growth and differentiation.
Medicine: Investigated for its wound healing properties and potential use in skin care products.
Industry: Utilized in the formulation of cosmetics and personal care products due to its soothing and healing properties
Mecanismo De Acción
The mechanism of action of allantoin sodium succinate involves its interaction with skin cells and tissues. It promotes cell proliferation and tissue regeneration, aiding in wound healing and skin repair . The succinate component may also play a role in cellular energy production through the citric acid cycle, further enhancing its beneficial effects.
Comparación Con Compuestos Similares
Similar Compounds
Allantoin: The parent compound, known for its skin-soothing properties.
Succinic Acid: A key intermediate in the citric acid cycle, involved in energy production.
Urea: Another compound with moisturizing and skin-soothing properties.
Uniqueness
Allantoin sodium succinate combines the benefits of allantoin and succinate, making it unique in its ability to promote skin healing and cellular energy production. This dual functionality sets it apart from other similar compounds, making it a valuable ingredient in various applications.
Propiedades
Número CAS |
4492-75-5 |
|---|---|
Fórmula molecular |
C8H10N4Na2O7 |
Peso molecular |
320.17 g/mol |
Nombre IUPAC |
disodium;butanedioate;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C4H6N4O3.C4H6O4.2Na/c5-3(10)6-1-2(9)8-4(11)7-1;5-3(6)1-2-4(7)8;;/h1H,(H3,5,6,10)(H2,7,8,9,11);1-2H2,(H,5,6)(H,7,8);;/q;;2*+1/p-2 |
Clave InChI |
KVMXOJPUIDZOEN-UHFFFAOYSA-L |
SMILES canónico |
C(CC(=O)[O-])C(=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


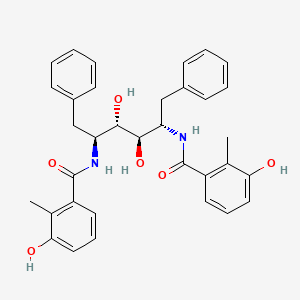
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
